molecular formula C18H15ClFNO5S2 B2713780 Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 899972-23-7

Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B2713780
CAS No.: 899972-23-7
M. Wt: 443.89
InChI Key: MVCAGNKJSURSEC-UHFFFAOYSA-N
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Description

Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a benzothiophene-based sulfonamide derivative. Its molecular formula is C19H17ClFNO4S2, with a molecular weight of 444.93 g/mol. The compound features a benzothiophene core substituted at the 2-position with an ethyl carboxylate group, a 4-fluoro substituent, and a sulfamoyl group linked to a 3-chloro-4-methoxyphenyl moiety.

Properties

IUPAC Name

ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFNO5S2/c1-3-26-18(22)16-17(15-12(20)5-4-6-14(15)27-16)28(23,24)21-10-7-8-13(25-2)11(19)9-10/h4-9,21H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCAGNKJSURSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate (CAS Number: 899972-23-7) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H15ClFNO5S2C_{18}H_{15}ClFNO_5S_2, with a molecular weight of 443.9 g/mol. The compound features a benzothiophene core, which is known for various biological activities, particularly in anti-inflammatory and anticancer research.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The sulfamoyl group may inhibit certain enzymes or receptors, while the fluorine atom enhances binding affinity. The benzothiophene structure facilitates interactions with hydrophobic regions of target proteins, potentially influencing pathways related to inflammation and cancer.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Anticancer Activity : Compounds derived from benzothiophene frameworks have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : The presence of electronegative substituents, such as chlorine and fluorine, can enhance anti-inflammatory properties by modulating nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl moiety significantly impact the biological efficacy of the compound. For instance, the presence of halogen atoms (e.g., Cl and F) has been linked to enhanced lipophilicity and biological activity.

Substituent Effect on Activity
Chlorine (Cl)Increases anti-inflammatory potency
Fluorine (F)Enhances binding affinity
Methoxy group (-OCH₃)Modulates lipophilicity

Case Studies

  • Anticancer Studies : A study demonstrated that related compounds exhibited potent growth inhibition in various cancer cell lines, suggesting that this compound may share similar properties .
  • Anti-inflammatory Research : In vitro assays indicated that compounds with sulfamoyl groups significantly inhibited LPS-stimulated nitric oxide production in RAW 264.7 macrophages, paralleling findings for this compound .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Sulfamoyl Group

The sulfamoyl-linked aromatic ring is a critical site for structural diversification. Key analogues include:

Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
  • Molecular Formula: C19H18FNO4S2
  • Molecular Weight : 407.48 g/mol
  • Substituents : 3,4-dimethylphenyl (replacing 3-chloro-4-methoxyphenyl).
  • Key Difference: The absence of chlorine and methoxy groups reduces molecular weight by ~37.45 g/mol.
Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
  • Molecular Formula: C19H18FNO4S2
  • Molecular Weight : 407.48 g/mol
  • Substituents : 2,4-dimethylphenyl.
  • Key Difference : The positional isomerism of methyl groups (2,4 vs. 3,4) could alter steric hindrance and electronic effects, impacting binding interactions in biological targets .
Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
  • Molecular Formula: C18H16FNO4S2
  • Molecular Weight : 401.45 g/mol
  • Substituents : 3-fluoro-4-methylphenyl.
  • The absence of a methoxy group further simplifies the structure .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Pattern Key Structural Feature
Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate (Target) C19H17ClFNO4S2 444.93 3-chloro, 4-methoxy High polarity due to Cl and OMe
Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate C19H18FNO4S2 407.48 3,4-dimethyl Increased lipophilicity
Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate C19H18FNO4S2 407.48 2,4-dimethyl Steric effects at ortho position
Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate C18H16FNO4S2 401.45 3-fluoro, 4-methyl Reduced steric bulk vs. chloro/OMe

Structural and Electronic Implications

  • Chloro vs. Fluoro : The 3-chloro group in the target compound introduces greater electronegativity and polarizability compared to fluorine, which may enhance binding to electron-deficient biological targets.
  • Methoxy vs.

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